5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a 2,4,6-trichlorophenyl group at the 1-position. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol. The reaction is catalyzed by concentrated hydrochloric acid under reflux conditions for 2 hours. The crude product is then purified by crystallization using dimethylformamide to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the 2,4,6-trichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: This compound has shown potential in biological studies due to its structural similarity to biologically active molecules. It is investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug discovery. It is studied for its anti-inflammatory, analgesic, and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. It may also interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
- 1-(2,4,6-trichlorophenyl)-3-methyl-1H-pyrazole-5-amine
- 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(2,4,6-trichlorophenyl)-5-methyl-1H-pyrazole-3-carbonitrile
Comparison: Compared to similar compounds, 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the trichlorophenyl group at the 1-position contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
1173101-11-5 |
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Molecular Formula |
C10H8Cl3N3 |
Molecular Weight |
276.5 |
Purity |
95 |
Origin of Product |
United States |
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